双(二甲氨基-2-丙氧基)铜(II)
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描述
Bis(dimethylamino-2-propoxy)copper(II) is an organometallic compound with the chemical formula Cu(C₅H₁₂NO)₂. It is a violet crystalline solid that is primarily used as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes for the preparation of copper, copper(I) oxide (Cu₂O), or copper(II) sulfide (Cu₂S) films . This compound is valued for its role in electronic applications, particularly in the fabrication of thin films for microelectronics .
科学研究应用
Bis(dimethylamino-2-propoxy)copper(II) has a wide range of scientific research applications, including:
作用机制
Target of Action
Bis(dimethylamino-2-propoxy)copper(II), also known as copper;1-(dimethylamino)propan-2-ol, is primarily used in the preparation of copper (Cu), copper(I) oxide (Cu2O), and copper(I) sulfide (Cu2S) films for electronic applications . These materials are the primary targets of the compound’s action.
Mode of Action
The compound acts as an atomic layer deposition (ALD) and chemical vapor deposition (CVD) precursor . It interacts with its targets (Cu, Cu2O, or Cu2S films) by depositing a thin layer of the compound onto the target surface. This process occurs at temperatures ranging from 135 to 170°C .
Biochemical Pathways
The compound plays a crucial role in the synthesis of cu, cu2o, or cu2s films, which are essential in various electronic applications .
Result of Action
The primary result of the action of Bis(dimethylamino-2-propoxy)copper(II) is the formation of Cu, Cu2O, or Cu2S films. These films are essential components in various electronic applications . The compound’s action facilitates the deposition of these films onto surfaces, contributing to the manufacture and performance of electronic devices.
Action Environment
The action of Bis(dimethylamino-2-propoxy)copper(II) is influenced by environmental factors such as temperature and air/moisture sensitivity. The deposition process occurs at temperatures ranging from 135 to 170°C . Additionally, the compound is sensitive to air and moisture , which may influence its stability and efficacy.
生化分析
Biochemical Properties
The biochemical properties of Bis(dimethylamino-2-propoxy)copper(II) are not well-studied. It is known that copper plays a crucial role in various biochemical reactions. Copper is a cofactor for several enzymes, including cytochrome c oxidase, superoxide dismutase, and dopamine β-hydroxylase
Cellular Effects
The cellular effects of Bis(dimethylamino-2-propoxy)copper(II) are not well-documented. Copper is essential for cellular function. It is involved in energy production, iron metabolism, connective tissue synthesis, and neurotransmission
Molecular Mechanism
As a copper-containing compound, it may exert its effects through interactions with copper-binding proteins and enzymes
Temporal Effects in Laboratory Settings
Bis(dimethylamino-2-propoxy)copper(II) is used as an ALD/CVD precursor for the preparation of Cu, Cu2O, or Cu2S films for electronic applications at temperatures ranging from 135 to 170°C
Metabolic Pathways
Copper is involved in several metabolic pathways, including those related to energy production and iron metabolism
Transport and Distribution
Copper is transported in the body bound to ceruloplasmin and is distributed to various tissues, including the liver, brain, and kidneys
Subcellular Localization
Copper is found in various cellular compartments, including the mitochondria and cytosol
准备方法
Bis(dimethylamino-2-propoxy)copper(II) can be synthesized through various methods. One common synthetic route involves the reaction of copper(II) chloride with dimethylamino-2-propanol in the presence of a base . The reaction typically occurs under inert gas conditions to prevent oxidation and is followed by purification steps to isolate the desired product .
In industrial settings, the compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the product is often handled under inert gas to maintain its stability .
化学反应分析
Bis(dimethylamino-2-propoxy)copper(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxide (CuO) or other copper oxides under specific conditions.
Substitution: The dimethylamino-2-propoxy ligands can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include diethyl zinc, formic acid, hydrazine, and boranedimethylamine . The major products formed from these reactions are typically copper metal, copper oxides, or other copper-containing compounds .
相似化合物的比较
Bis(dimethylamino-2-propoxy)copper(II) can be compared with other copper-based precursors such as:
Copper(II) acetylacetonate: Another common precursor used in ALD and CVD processes, but it has different thermal properties and reactivity.
Copper(II) amidinate: Known for its high volatility and suitability for low-temperature deposition processes.
Copper(II) guanidinate: Similar to amidinates but with different ligand structures that affect its deposition characteristics.
The uniqueness of Bis(dimethylamino-2-propoxy)copper(II) lies in its specific ligand structure, which provides stability and reactivity suitable for a wide range of deposition conditions .
属性
CAS 编号 |
185827-91-2 |
---|---|
分子式 |
C10H26CuN2O2 |
分子量 |
269.87 g/mol |
IUPAC 名称 |
copper;1-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/2C5H13NO.Cu/c2*1-5(7)4-6(2)3;/h2*5,7H,4H2,1-3H3; |
InChI 键 |
XTHFURGQRDMERX-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)O.CC(CN(C)C)O.[Cu] |
规范 SMILES |
CC(CN(C)C)O.CC(CN(C)C)O.[Cu] |
产品来源 |
United States |
Q1: What makes Bis(dimethylamino-2-propoxy)copper(II) a suitable precursor for copper oxide thin films?
A1: Bis(dimethylamino-2-propoxy)copper(II) (Cudmap) exhibits several advantageous characteristics as a precursor in Atomic Layer Deposition (ALD) for copper oxide thin films:
- High Growth Rate: Cudmap demonstrates a relatively high growth rate compared to other copper precursors. [] This allows for faster and more efficient deposition processes, which is crucial for industrial applications.
- Crystalline Deposits: Initially, Cudmap with ozone as a co-reactant allows for the deposition of crystalline copper oxide (CuO) films at relatively low temperatures (150 °C). [] This crystallinity can be beneficial for specific applications requiring ordered structures.
- Stoichiometric Modularity: Cudmap's structure allows for controlled doping with other elements, such as aluminum, by alternating ALD cycles with different precursors. [] This enables fine-tuning of the film's properties by precisely adjusting the composition.
Q2: What challenges arise when using Bis(dimethylamino-2-propoxy)copper(II) for copper metallization in 3D Through-Silicon Via (TSV) integration?
A2: While MOCVD using Bis(dimethylamino-2-propoxy)copper(II) shows promise for copper metallization in TSVs, challenges remain:
- High Aspect Ratio Filling: Uniformly filling high-aspect-ratio TSVs with copper remains a significant hurdle. Further research is needed to optimize deposition parameters and achieve void-free, continuous copper films along the entire depth and sidewalls of these structures. []
- Seed Layer Integration: Integrating the thin copper seed layer deposited via MOCVD seamlessly with subsequent electroplating steps for bulk copper filling requires careful process control and optimization to ensure good adhesion and electrical conductivity throughout the TSV. []
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